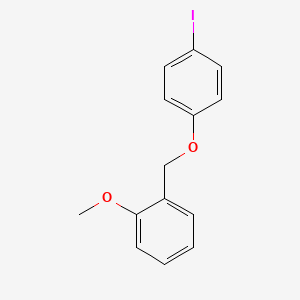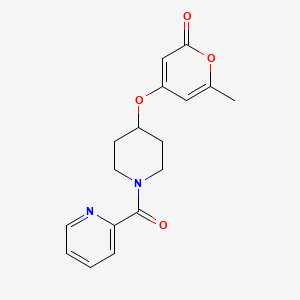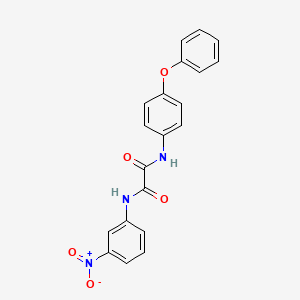
N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is part of a broader category of chemical compounds explored for various applications in scientific research. One notable approach involves the synthesis of related compounds through novel synthetic methodologies. For instance, a study presented a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the operational simplicity and high yield of the process. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, indicating potential applications in the development of this compound and similar compounds (Mamedov et al., 2016).
Antioxidant and DNA Binding Properties
The antioxidant and DNA binding properties of similar bisamides have been studied, offering insights into potential biological applications. Research on bisamides, including those related to this compound, revealed significant drug-DNA interaction and intercalation mode of interaction, alongside notable antioxidant activities. These findings suggest that compounds within this chemical class could have therapeutic relevance, especially in targeting DNA or managing oxidative stress (Fatima et al., 2021).
Photocatalytic Applications
Research into the photocatalytic degradation of pollutants has highlighted the potential utility of compounds related to this compound. A study on nanocrystalline cellulose-derived doped carbonaceous materials demonstrated rapid mineralization of nitrophenols under visible light, indicating the role of such compounds in environmental remediation technologies. This research could point towards the use of this compound derivatives in the photocatalytic degradation of industrial pollutants (RanguMagar et al., 2018).
Electrochemical Detection and Photodegradation of Pollutants
The electrochemical detection and photodegradation of 4-Nitrophenol, an environmental pollutant, have been explored using composite nanostructures, suggesting a potential application area for this compound and related compounds. These studies showcase the dual role of such materials in detecting and degrading toxic substances, offering insights into their application in environmental monitoring and cleanup efforts (Chakraborty et al., 2021).
Propiedades
IUPAC Name |
N'-(3-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(20(25)22-15-5-4-6-16(13-15)23(26)27)21-14-9-11-18(12-10-14)28-17-7-2-1-3-8-17/h1-13H,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYIJACUJXFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)
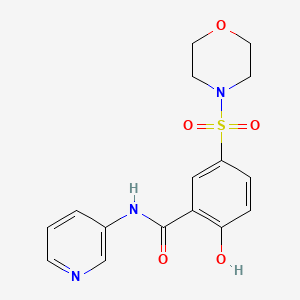

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2661371.png)
![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)
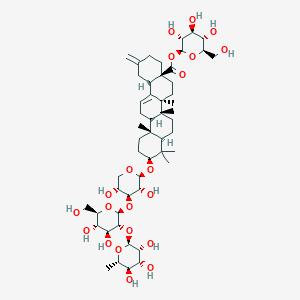

![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)
